molecular formula C9H6INO B1593162 3-(4-Iodophenyl)-3-oxopropanenitrile CAS No. 206346-33-0

3-(4-Iodophenyl)-3-oxopropanenitrile

Cat. No. B1593162
M. Wt: 271.05 g/mol
InChI Key: QPMWEBPDZJGVNS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Oxidative Cyclisation

3-(4-Iodophenyl)-3-oxopropanenitrile has been studied in oxidative cyclisations. Manganese(III) acetate mediated reactions of 3-oxopropanenitriles with 2-thienyl substituted alkenes were explored, yielding 4,5-dihydrofuran-3-carbonitriles with heterocycle inclusion in moderate to high yields (Yılmaz et al., 2008). Another study demonstrated the formation of 5-(2-thienyl)-4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of 3-oxopropanenitriles, showing higher yields with 2-thienyl substituted alkenes compared to phenyl substituted derivatives (Yılmaz et al., 2005).

Synthesis of Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives

3-(Benzothiazol-2-yl)-3-oxopropanenitrile has been used for synthesizing novel 1,3,4-thiadiazole derivatives and polysubstituted thiophenes, showcasing its utility in forming complex heterocyclic structures (Farag et al., 1997).

Antimicrobial Studies

In the field of antimicrobial research, 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) has been utilized for synthesizing bis-[1,3,4-thiadiazole] and bis-thiazole derivatives, which demonstrated promising antimicrobial properties (Kheder & Mabkhot, 2012).

Formation of Dihydrofuran Derivatives

Research on the reactivity of various alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile revealed selective formation of dihydrofuran derivatives, contributing to the understanding of regioselectivity in chemical reactions (Deliomeroglu et al., 2012).

Synthesis of Pyrazolo Pyridines

The one-pot, four-component synthesis of pyrazolo pyridines using 3-aryl-3-oxopropanenitriles highlighted the compound's role in creating biologically and pharmacologically active bicyclic structures (Arlan et al., 2020).

Synthesis of Heterocyclic Compounds

3-(1H-Indol-3-yl)-3-oxopropanenitrile has been a focus for synthesizing various heterocyclic compounds, showcasing its versatility as a precursor in heterocyclic chemistry (Fadda et al., 2014).

Corrosion Inhibition Studies

In the field of materials science, derivatives of 3-oxopropanenitriles have been investigated as corrosion inhibitors for metals, indicating a potential application in industrial chemistry (Fouda & Abdallah, 2010).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and necessary safety precautions when handling it.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.


For a specific compound, these analyses would require a combination of experimental work and literature research. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

3-(4-iodophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMWEBPDZJGVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630875
Record name 3-(4-Iodophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-3-oxopropanenitrile

CAS RN

206346-33-0
Record name 3-(4-Iodophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-iodophenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Zaferanloo, T Keller, O Solin - 2020 - core.ac.uk
UNIVERSITY OF TURKU Faculty of Science and Engineering Department of Chemistry and Turku PET Centre ZAFERANLOO, ADELEH:[11C] Me-DPA for TSPO imaging, Synthesis of …
Number of citations: 2 core.ac.uk
L Wang, R Cheng, M Fujinaga, J Yang… - Journal of medicinal …, 2017 - ACS Publications
A suitable TSPO PET ligand may visualize and quantify neuroinflammation in a living brain. Herein we report a 18 F-ligand, [ 18 F]2 ([ 18 F]FDPA), is radiolabeled in high yield and high …
Number of citations: 51 pubs.acs.org
S Eagon, JT Hammill, M Sigal, KJ Ahn… - Journal of Medicinal …, 2020 - ACS Publications
Malaria remains one of the most deadly infectious diseases, causing hundreds of thousands of deaths each year, primarily in young children and pregnant mothers. Here, we report the …
Number of citations: 18 pubs.acs.org
A Damont, V Médran-Navarrete… - Journal of medicinal …, 2015 - ACS Publications
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (2, DPA-714), were …
Number of citations: 51 pubs.acs.org
H Fan, E Kotsikorou, AF Hoffman, HT Ravert… - European journal of …, 2009 - Elsevier
Cyano analogs of Rimonabant with high binding affinity for the cerebral cannabinoid receptor (CB1) and with optimized lipophilicity have been synthesized as potential positron …
Number of citations: 23 www.sciencedirect.com
H Shen, J Li, Q Liu, J Pan, R Huang… - The Journal of Organic …, 2015 - ACS Publications
An efficient method to synthesize β-ketonitriles from silyl enol ethers by an umploung hypervalent iodine(III)–CN species generated in situ from PhIO/BF 3 ·Et 2 O/TMSCN has been …
Number of citations: 64 pubs.acs.org
G Zeng, J Liu, Y Shao, F Zhang, Z Chen… - The Journal of …, 2020 - ACS Publications
A practical, convenient, and highly selective method of synthesizing β-ketonitriles from the Pd-catalyzed addition of organoboron reagents to dinitriles has been developed. This method …
Number of citations: 8 pubs.acs.org

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